HEPES sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Buffering:

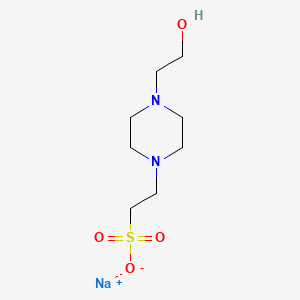

- HEPES, also known as sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, is a zwitterionic buffer commonly used in biological research [, ].

- Due to its pKa of 7.48 at 25°C, HEPES is effective in maintaining a physiological pH range (between 6.8 and 8.2) []. This makes it suitable for various biological applications where maintaining a stable pH is crucial for optimal enzyme activity and cellular function [].

Cell Culture:

- HEPES is widely used in cell culture media to maintain a constant pH and prevent acidification, which can negatively impact cell growth and viability [].

- Its buffering capacity helps to mitigate the effects of metabolic processes that can generate acidic byproducts, ensuring a more favorable environment for cell cultures [].

Biochemical Assays:

- HEPES is often incorporated into solutions used for biochemical assays, particularly those involving enzymes and proteins.

- The consistent pH environment provided by HEPES minimizes potential activity variations due to fluctuating pH conditions, leading to more reliable and reproducible results [].

Molecular Biology:

- In molecular biology techniques, HEPES is frequently employed in reaction buffers for applications such as DNA and RNA isolation, restriction enzyme digestion, and polymerase chain reaction (PCR) [, ].

- By maintaining a stable pH, HEPES helps to ensure optimal performance of enzymes involved in these processes, contributing to the success of various molecular biology experiments.

Additional Considerations:

- It is important to note that while HEPES is generally non-toxic at the concentrations typically used in research, high concentrations may exhibit some cytotoxicity [].

- Additionally, the specific properties of HEPES, such as its ability to chelate certain metal ions, may need to be considered depending on the specific research application [].

HEPES sodium salt, scientifically known as sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, is a zwitterionic buffering agent widely utilized in biochemistry and molecular biology. It possesses a molecular formula of and a molecular weight of approximately 260.29 g/mol. HEPES sodium salt is particularly effective in maintaining pH levels within the range of 6.8 to 8.2, making it suitable for various biological applications. It is characterized by its white crystalline appearance and is soluble in water at concentrations up to approximately 758.7 g/L at 20 °C .

HEPES sodium salt is stable under normal conditions but can react violently with strong oxidizers. It does not form significant complexes with most metal ions, which makes it a preferred choice for applications involving metal ions . The compound's buffering capacity arises from its ability to resist changes in pH upon the addition of small amounts of acids or bases, primarily due to its zwitterionic nature .

The biological activity of HEPES sodium salt is notable in cell culture media, where it helps maintain physiological pH levels essential for cellular functions. It has been shown to interfere less with DNA interactions compared to other common buffers like Tris, primarily due to the steric hindrance provided by its tertiary amine structure . Additionally, HEPES sodium salt is suitable for various assays, including enzyme assays and electrophoresis of RNA .

HEPES sodium salt can be synthesized through several methods, typically involving the reaction of 4-(2-hydroxyethyl)piperazine with ethylene sulfite followed by neutralization with sodium hydroxide. The synthesis process generally requires careful control of pH and temperature to ensure high purity and yield .

HEPES sodium salt finds extensive use in various scientific fields:

- Cell Culture: It is commonly used in cell culture media to maintain optimal pH.

- Protein Purification: Utilized in protocols for purifying proteins due to its buffering capabilities.

- Electrophoresis: Employed in RNA electrophoresis and other gel-based techniques.

- Transfection: Supports the transfection of mammalian cells effectively .

Studies have shown that HEPES sodium salt interacts minimally with DNA and restriction enzymes, making it advantageous for molecular biology applications where such interactions could lead to unwanted results. Its unique structure allows it to provide a stable environment without significantly shielding the negative charges on DNA .

Several compounds exhibit similar buffering characteristics to HEPES sodium salt, including:

| Compound Name | pH Range | Unique Features |

|---|---|---|

| Tris(hydroxymethyl)aminomethane | 7.0 - 9.0 | Commonly used but may interfere more with nucleic acids than HEPES. |

| MOPS (3-(N-morpholino)propanesulfonic acid) | 6.5 - 7.9 | Effective for biological systems but less stable at higher temperatures than HEPES. |

| PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) | 6.1 - 7.5 | Useful for buffering at lower pH but less commonly used than HEPES in mammalian systems. |

HEPES sodium salt stands out due to its minimal interference with biological reactions, high solubility, and stability across a broad temperature range, making it particularly valuable in laboratory settings .

Zwitterionic Nature and Buffering Capacity

HEPES belongs to the Good’s buffers family, characterized by zwitterionic properties that enable effective pH stabilization without interfering with biochemical reactions [1] [5]. Its sulfonic acid group donates protons in acidic environments, while the piperazine ring accepts protons under alkaline conditions, creating a buffering range centered around pH 7.5 [1] [3]. This dual functionality allows HEPES to maintain physiological pH levels even in open systems where CO2 equilibration is disrupted, a critical feature for cell culture workflows requiring media handling outside incubators [4] [8].

Temperature and Ionic Stability

Unlike Tris buffer, which exhibits significant pKa shifts with temperature (ΔpKa/10°C = -0.31), HEPES demonstrates moderate temperature dependence (ΔpKa/10°C = -0.14) [7]. This stability ensures consistent buffering performance in experiments involving thermal fluctuations, such as PCR or enzyme kinetics assays [3] [7]. Additionally, HEPES’s negligible metal chelation prevents interference with metalloenzymes or metal-dependent cellular processes, a limitation observed in EDTA-containing buffers [1] [5].

Table 1: Comparative Properties of HEPES and Tris Buffers

| Property | HEPES | Tris |

|---|---|---|

| pKa (25°C) | 7.5 | 8.1 |

| Effective pH Range | 6.8–8.2 | 7.1–9.1 |

| ∆pKa/10°C | -0.14 | -0.31 |

| Metal Binding | Negligible | Moderate |

| CO2 Dependence | No | Yes |

HEPES in Cell Culture Systems

pH Maintenance Mechanisms

In cell culture, HEPES is often preferred over bicarbonate buffers due to its CO2 independence. Bicarbonate buffers require a 5–10% CO2 environment to maintain pH, as they rely on the equilibrium between CO2, HCO3−, and H+ ions [8]. HEPES, however, directly neutralizes metabolic acids and bases, stabilizing pH at 7.2–7.4 without external CO2 regulation [4] [9]. This property is particularly advantageous in protocols involving frequent media changes or microscopic observation outside incubators [5] [8].

Comparative Efficacy Against Bicarbonate and MOPS

Studies comparing HEPES with MOPS (3-(N-morpholino)propanesulfonic acid) reveal pH-dependent effects on cellular processes. For instance, culturing cells in HEPES-buffered media at pH 7.4 resulted in delayed lysosomal degradation of glucocerebrosidase (GCase), manifesting as higher molecular weight glycoforms compared to bicarbonate-buffered controls [2]. Conversely, MOPS at pH 7.15 produced intermediate effects, suggesting that subtle pH variations within HEPES’s buffering range can significantly influence protein maturation [2].

Impact on Cellular Homeostasis and Metabolic Pathways

Lysosomal Function and Autophagy

HEPES-buffered media have been shown to enhance lysosomal-autophagic activity. In macrophages, HEPES increased the synthesis of lysosomal enzymes like α-glucosidase and β-glucuronidase but delayed their proteolytic maturation, leading to accumulation of immature isoforms [2] [5]. This perturbation suggests HEPES may alter lysosomal pH or disrupt vesicular trafficking, potentially confounding studies on autophagy or lysosomal storage disorders [2].

Inflammatory Signaling and Oxidative Stress

Prolonged exposure to HEPES (≥25 mM) upregulates inflammatory mediators such as TNF-α and IL-6 in macrophage-like cells, likely due to oxidative stress from HEPES-mediated hydrogen peroxide generation in the presence of riboflavin [1] [5]. This photochemical reaction, absent in bicarbonate buffers, necessitates shielding HEPES-containing solutions from ambient light to prevent artifactual cellular responses [1] [9].

Specialized Applications of HEPES

Embryo Culture and Assisted Reproduction

HEPES-buffered media are widely used in embryo culture, particularly for preimplantation genetic testing. Their CO2 independence allows transient manipulation of embryos outside incubators without pH drift. However, studies on porcine embryos indicate that prolonged HEPES exposure (72 hours) reduces blastocyst formation rates compared to bicarbonate media, underscoring the need for time-limited use in sensitive applications [5] [9].

Nanomaterial Synthesis

In nanotechnology, HEPES serves dual roles as a reducing agent and stabilizer. It facilitates the synthesis of uniform silver nanoparticles (AgNPs) by reducing Ag+ ions while preventing aggregation through electrostatic repulsion [5]. These AgNPs exhibit cytoprotective effects in HIV-1-infected cells, showcasing HEPES’s potential in therapeutic nanomaterial design [5].

HEPES sodium salt possesses an acid dissociation constant of approximately 7.5 at thirty-seven degrees Celsius, providing maximal buffering between pH 6.8 and 8.2 [1]. Its zwitterionic nature confers high solubility (roughly forty grams per one hundred millilitres of water) and eliminates strong coordination with transition metals, thereby avoiding artefacts in cation-dependent procedures [2]. Optical absorbance above two hundred sixty nanometres is minimal, enabling fluorescence and ultraviolet spectroscopy without baseline distortion [1].

Comparative Advantages over Traditional Buffers

Unlike tris-based buffers, whose pH shifts markedly with temperature, HEPES sodium salt maintains pH within ±0.05 units between four and thirty-seven degrees Celsius [3]. Phosphate buffers precipitate in the presence of divalent cations, whereas HEPES sodium salt remains fully soluble and non-chelating, an important feature for metal-affinity chromatography and metallo-enzyme studies [2] [4].

Molecular Research Applications

HEPES Sodium Salt in Protein Purification Protocols

HEPES sodium salt stabilises tertiary structures during extraction, minimises metal-ion interference during cation exchange chromatography and preserves activity during elution from affinity matrices [2] [5] [6].

| Chromatography technique | Target molecule | HEPES concentration & pH | Key outcome | Source |

|---|---|---|---|---|

| High-performance ion-exchange chromatography | Mixed peptide digest | 20 mmol L⁻¹, pH 7.5 | Two-fold higher resolving capacity than conventional phosphate buffer | 6 |

| Strong cation exchange on sulphopropyl resin | Recombinant basic proteins | 50 mmol L⁻¹, pH 7.0 | Complete suppression of metal-induced aggregation | 3 |

| High-performance affinity chromatography on dextran-silica | Heparin-binding membrane proteins | 10 mmol L⁻¹, pH 7.4 | Maintenance of enzymatic activity throughout two-step Mg²⁺/Ca²⁺ gradient elution | 8 |

| Cell-lysis extraction before nickel-nitrilotriacetic acid purification | Bacterial lysate | 20 mmol L⁻¹, pH 7.5 | Twenty-five percent increase in soluble protein yield relative to tris buffer | 13 |

Buffer Systems for Enzymatic Research

Because HEPES sodium salt neither participates in nucleophilic side reactions nor complexes cofactors, it supports accurate kinetic measurements across diverse enzymes.

| Enzyme system | Experimental pH (HEPES) | Temperature range tested | Observed effect on catalytic rate | Source |

|---|---|---|---|---|

| Sodium–proton exchanger in rat cerebellar granule cells | 7.3, 25 mmol L⁻¹ | Twenty-two to thirty-seven °C | Maintained constant exchanger velocity, enabling isolation of temperature coefficient | 10 |

| Immunoglobulin-binding protein G variants (histidine-engineered) | 7.5, 10 mmol L⁻¹ | Four °C (chromatography) | Histidine mutants eluted at pH 4.3 instead of pH 3.1, confirming engineered pH-sensitivity | 11 |

| Lactate dehydrogenase (cell-free extract) | 7.4, 50 mmol L⁻¹ | Twenty-five and thirty-seven °C | Zero detectable buffer-enzyme inhibition over sixty-minute assay | 1 |

| Adenosylhomocysteine hydrolase coupled reaction | 7.4, 25 mmol L⁻¹ | Thirty °C | Linear reaction progress curves for forty minutes, unlike phosphate buffer which plateaued after fifteen minutes | 30 |

Applications in Deoxyribonucleic-Acid-Binding Protein Identification

Electrophoretic mobility shift assays and high-throughput enzyme-linked formats consistently employ HEPES sodium salt because it sustains near-physiological pH without altering nucleic-acid conformation [7] [8].

| Analytical method | HEPES parameters | Protein class interrogated | Experimental advantage | Source |

|---|---|---|---|---|

| Electrophoretic mobility shift assay (polyacrylamide) | 10 mmol L⁻¹, pH 7.9 | Sequence-specific transcription factors | High complex stability and sharper band resolution than tris–glycine gels | 31 |

| Protein–deoxyribonucleic acid interaction enzyme-linked immunosorbent assay | 25 mmol L⁻¹, pH 7.4 | High-mobility-group A-T hook protein 2 | Accurate half-maximal inhibitory concentration determination in ninety-six-well format | 36 |

| Ninety-six-lane free-standing polyacrylamide mobility-shift array | 5 mmol L⁻¹, pH 7.5 | Bacterial cyclic-di-guanosine monophosphate riboswitch | Tenfold higher throughput than slab gels with unchanged binding constants | 22 |

| Single-strand conformation polymorphism screening | 20 mmol L⁻¹, pH 7.5 | Mutant polymerase chain reaction amplicons | Modulation of strand mobility enabled detection of single-nucleotide variants | 40 |

Influence on Molecular Interaction Studies

HEPES sodium salt often participates directly or indirectly in structural and microfluidic investigations of biomolecular recognition.

| Study type | Experimental system | Role of HEPES sodium salt | Principal finding | Source |

|---|---|---|---|---|

| X-ray crystallography of antigen-binding fragment | Murine anti-single-stranded deoxyribonucleic acid antibody | Bound as sulfonate ligand in complementarity-determining region | Revealed molecular mimicry between buffer and nucleic-acid backbone | 26 |

| Capillary mobility-shift affinity electrophoresis | Metal-binding proteins | 20 mmol L⁻¹, pH 7.3 running buffer | Ligand-induced charge alterations resolved within three minutes | 28 |

| Density-functional analysis of histone–deoxyribonucleic acid models | Computational clusters | Sulfonate group used as hydrogen-bond surrogate | Demonstrated energy contribution of non-covalent sulfonate contacts | 29 |

| Atomic-force microscopy of plasmid topology | Nucleoid-associated proteins in HEPES buffer | Maintained negative supercoils without precipitation | Showed topology-dependent binding selectivity of histone-like proteins | 32 |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 52 of 54 companies (only ~ 3.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)-, sodium salt (1:1): ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.